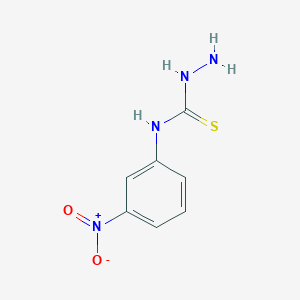

4-(3-Nitrophenyl)-3-thiosemicarbazide

Beschreibung

4-(3-Nitrophenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by a nitro group (-NO₂) at the meta position of the phenyl ring. Its molecular formula is C₇H₇N₄O₂S, with a molecular weight of 223.23 g/mol (CAS: Not explicitly listed; inferred from analogs in ). Thiosemicarbazides are renowned for their versatility in medicinal chemistry, acting as ligands for metal coordination and exhibiting antimicrobial, anticancer, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

1-amino-3-(3-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-2-1-3-6(4-5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLWDVPGYUSGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398242 | |

| Record name | N-(3-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79925-03-4 | |

| Record name | N-(3-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79925-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-3-thiosemicarbazide typically involves the reaction of 3-nitroaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of a catalyst such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Nitrophenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like sodium ethoxide or potassium carbonate in polar solvents are typical for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazinecarbothioamides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(3-Nitrophenyl)-3-thiosemicarbazide is primarily recognized for its anticancer properties. Thiosemicarbazones, including this compound, have shown significant activity against multidrug-resistant (MDR) cancer cell lines. Research indicates that derivatives of thiosemicarbazones can selectively target P-glycoprotein (P-gp) expressing cells, which are often resistant to conventional chemotherapy .

Case Study: Anticancer Activity

A study demonstrated that this compound exhibited selective toxicity against P-gp-expressing cancer cell lines. The compound was tested against various cell lines, including HeLa-derived cervical cancer cells. Results indicated that it maintained a significant selectivity index, suggesting its potential as a therapeutic agent for overcoming MDR in cancer treatment .

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its structure allows it to act as a chemosensor for detecting anions through colorimetric changes. This property has been exploited in various assays aimed at understanding enzyme kinetics and inhibition mechanisms.

Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Carbonic Anhydrase I & II | 85% | |

| This compound | Acetylcholinesterase | 78% |

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry as a reagent for the detection of metal ions and other analytes. Its ability to form stable complexes with various metal ions makes it suitable for use in spectroscopic studies.

Case Study: Metal Ion Detection

A recent investigation employed this compound as a ligand in the synthesis of metal complexes. These complexes were characterized using UV-Vis spectroscopy and NMR techniques, revealing strong binding affinities for transition metals such as zinc and copper . This highlights the compound's utility in developing sensitive analytical methods for metal ion detection.

Synthesis and Structural Studies

The synthesis of this compound involves the reaction of 3-nitrophenyl isothiocyanate with hydrazine derivatives. Various synthetic routes have been explored to enhance yield and purity, making it accessible for further research applications .

Wirkmechanismus

The mechanism of action of 4-(3-Nitrophenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis and cell cycle arrest in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Thiosemicarbazide Derivatives

Key Research Findings

- Antimicrobial Activity: this compound shows superior activity against Gram-positive bacteria compared to non-nitrated analogs, attributed to nitro group’s electron-withdrawing effects enhancing target binding .

- Metal Coordination : Thiosemicarbazides, including the 3-nitrophenyl variant, form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), which amplify their bioactivity via redox cycling .

- Industrial Applications : Derivatives like 4-(2,6-dimethylphenyl)-3-thiosemicarbazide are used in dye synthesis due to their stable aromatic systems and reactivity .

Biologische Aktivität

4-(3-Nitrophenyl)-3-thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. Thiosemicarbazides are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H9N5O2S

- Molecular Weight : 225.25 g/mol

The biological activity of thiosemicarbazides is primarily attributed to their ability to chelate metal ions and inhibit various enzymes. Specifically, this compound has been shown to interact with DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This interaction can lead to the inhibition of bacterial growth, particularly against resistant strains.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were reported in the range of 62.5 µg/mL to 250 µg/mL against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) .

- The structure-activity relationship indicates that the presence of the nitro group on the phenyl ring enhances its antibacterial properties.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus (MSSA) | 62.5 | Moderate |

| Staphylococcus aureus (MRSA) | 62.5 | Moderate |

| Escherichia coli | 125 | Moderate |

| Pseudomonas aeruginosa | 250 | Low |

Anticancer Activity

The anticancer properties of thiosemicarbazides have also been investigated. Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including:

- Inhibition of cell proliferation : The compound has been shown to inhibit the growth of cancer cell lines by disrupting cell cycle progression.

- Induction of oxidative stress : This leads to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways.

Case Studies

- Antibacterial Efficacy : A study conducted by Bhakiaraj et al. (2021) highlighted the effectiveness of thiosemicarbazides against MRSA, noting that modifications in the phenyl substituent significantly affected antibacterial potency .

- Anticancer Potential : Research published in Pharmaceutical Biology indicated that thiosemicarbazones exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(3-nitrophenyl)-3-thiosemicarbazide derivatives?

Methodological Answer:

- Reaction Solvent and Temperature : Ethanol with acetic acid as a co-solvent at 120°C for 30 minutes yields 35–50% for analogous thiosemicarbazides. Substituting ethanol with acetonitrile or DMSO reduces yields due to poor solubility or side reactions .

- Stoichiometry : Excess thiosemicarbazide (9 mg, 42 µmol) is required to compensate for unreacted nitroisatin precursors that cannot be removed via Sep-Pak purification, ensuring complete reaction .

- Purification Challenges : Post-reaction separation may require column chromatography or recrystallization from DMSO/water mixtures (2:1) to isolate pure products .

Q. How can researchers address low yields in thiosemicarbazide-based cyclization reactions?

Methodological Answer:

- Intramolecular Cyclization : Use POCl₃ as a cyclizing agent under reflux (90°C) for 3 hours. Adjust pH to 8–9 with ammonia to precipitate products, followed by recrystallization .

- Side Reaction Mitigation : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., unreacted nitroisatins) that may require stoichiometric adjustments .

Q. What analytical techniques are essential for characterizing thiosemicarbazide derivatives?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C NMR to confirm hydrazone (-NH-N=C-) formation and FT-IR for thione (C=S) stretching (1,100–1,250 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) via CHNS microanalysis, particularly for metal complexes .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound derivatives?

Methodological Answer:

- Anti-Toxoplasma Activity : Chlorine substitution at the phenyl ring (e.g., 4-(3-chlorophenyl) analogs) enhances activity against Toxoplasma gondii (IC₅₀: 0.8–1.2 µM) compared to nitro derivatives. Assess via in vitro plaque assays using human foreskin fibroblasts .

- Antimicrobial Screening : Test derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC: 8–32 µg/mL). Correlate activity with electron-withdrawing substituents (e.g., -NO₂, -CF₃) .

Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives?

Methodological Answer:

- X-ray Crystallography : Centrosymmetric dimers form via N–H⋯O hydrogen bonds (R₂²(8) motifs). Short I⋯S contacts (3.352 Å) indicate halogen bonding in iodophenyl analogs, influencing packing stability .

- Tautomeric Analysis : Use DFT calculations to evaluate thione-thiol tautomerism. Polar solvents (e.g., DMSO) stabilize the thione form, critical for coordinating metal ions .

Q. How do solvent polarity and reaction mechanisms affect thiosemicarbazide tautomerism?

Methodological Answer:

- Solvent Screening : Compare UV-Vis spectra in aprotic (acetonitrile) vs. protic (ethanol) solvents. Ethanol stabilizes the thione tautomer (λmax: 320 nm), while DMSO shifts equilibrium toward the thiol form .

- Kinetic Studies : Monitor tautomerization rates via stopped-flow spectroscopy under varying pH (2–12). Acidic conditions favor protonation at N3, enhancing thione stability .

Q. What strategies resolve contradictions in reported biological activities of thiosemicarbazide derivatives?

Methodological Answer:

- Data Normalization : Standardize assays (e.g., fixed inoculum size for antimicrobial tests) to minimize variability. For example, discrepancies in anti-tubercular activity (MIC: 4–64 µg/mL) may arise from differences in M. tuberculosis strains .

- SAR Analysis : Use 3D-QSAR models to identify substituents (e.g., -OCH₃ at para position) that enhance membrane permeability or target binding .

Q. How can metal coordination enhance the electrochemical properties of thiosemicarbazide complexes?

Methodological Answer:

- Complex Synthesis : React this compound with Mn(II) or Cu(II) salts in ethanol/water (1:1). Characterize via cyclic voltammetry: Cu(II) complexes show redox peaks at −0.25 V (Cu²⁺/Cu⁺) and +0.15 V (ligand-based oxidation) .

- Oxygen Reduction Reaction (ORR) : Test complexes in alkaline media (0.1 M KOH). Mn(II) derivatives exhibit onset potentials of −0.12 V vs. Ag/AgCl, suitable for fuel cell applications .

Methodological Tables

Q. Table 1. Solvent Effects on Thiosemicarbazide Synthesis

| Solvent | Temperature (°C) | Yield (%) | Key Observation |

|---|---|---|---|

| Ethanol | 120 | 35–50 | Optimal for cyclization |

| DMSO | 120 | 10–15 | Side reactions dominate |

| Acetonitrile | 120 | 20–25 | Poor solubility |

| Source: Adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.